REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=CC=C[C:3]=1N1CCNCC1.[CH:14]([N:17]([CH:20]([CH3:22])[CH3:21])[CH2:18][CH3:19])([CH3:16])C.Cl.[N:24]1([C:29](=[NH:31])[NH2:30])C=CC=N1>C(#N)C>[F:1][C:2]1[CH:3]=[CH:22][C:20]([N:17]2[CH2:18][CH2:19][N:30]([C:29](=[NH:24])[NH2:31])[CH2:16][CH2:14]2)=[CH:21][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)N1CCNCC1
|
Name
|
|
Quantity
|
106 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
89 mg
|
Type
|
reactant
|
Smiles
|
Cl.N1(N=CC=C1)C(N)=N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A precipitate formed
|
Type
|
FILTRATION
|
Details
|
which was collected via filtration
|
Type
|
WASH
|
Details
|
washed with ACN
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)N1CCN(CC1)C(N)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 119 mg | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |